molecular formula C5H10N2O2S B12364281 4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)-

4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)-

Cat. No.: B12364281
M. Wt: 162.21 g/mol
InChI Key: QJERMNSISXVXNH-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by a pyrimidine ring with a hydroxyl group at the 6th position and a methylthio group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- can be achieved through several methods. One common approach involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction leads to the formation of the pyrimidinone ring with the desired substituents.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidinones.

    Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- involves its interaction with specific molecular targets and pathways. The hydroxyl and methylthio groups play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with nucleic acids, or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2-methylpyrimidin-4(3H)-one: Similar structure but lacks the methylthio group.

    4-Hydroxy-2-quinolones: Different ring structure but similar functional groups.

    2,4-Dihydroxyquinoline: Contains hydroxyl groups but different ring system.

Uniqueness

4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- is unique due to the presence of both hydroxyl and methylthio groups on the pyrimidinone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

IUPAC Name

6-hydroxy-2-methylsulfanyl-1,3-diazinan-4-one

InChI

InChI=1S/C5H10N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h3,5-6,8H,2H2,1H3,(H,7,9)

InChI Key

QJERMNSISXVXNH-UHFFFAOYSA-N

Canonical SMILES

CSC1NC(CC(=O)N1)O

Origin of Product

United States

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